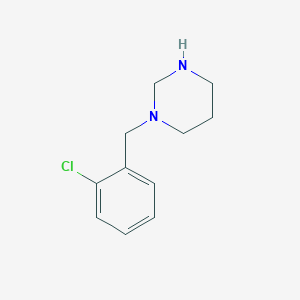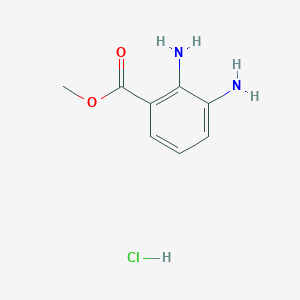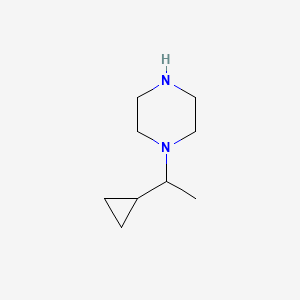
4-(哌啶-4-基)丁酸乙酯盐酸盐
描述
Ethyl 4-(piperidin-4-yl)butanoate hydrochloride is an organic compound that belongs to the class of compounds known as piperidines . These are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms . The molecular formula of this compound is C11H22ClNO2 .
Molecular Structure Analysis
The molecular structure of Ethyl 4-(piperidin-4-yl)butanoate hydrochloride consists of a piperidine ring attached to a butanoate group. The molecular formula is C11H22ClNO2 . The average mass is 235.751 Da and the monoisotopic mass is 235.133911 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of Ethyl 4-(piperidin-4-yl)butanoate hydrochloride include a molecular formula of C11H22ClNO2 and an average mass of 235.751 Da . More specific properties such as melting point, boiling point, and solubility might be found in specialized chemical databases.科学研究应用
合成和化学性质
- 4-(哌啶-4-基)丁酸乙酯盐酸盐由哌啶-4-羧酸和碳酰氯乙酯合成,用于制备(2,4-二氟苯基)(哌啶-4-基)甲酮盐酸盐等化合物。该合成过程以其合理的总收率和易于获得的起始原料而著称 (郑锐,2010 年)。
有机化学中的应用
- 该化合物用于有机化学中的共轭和直接加成反应,在一锅反应中形成新的多官能吡唑基取代和吡唑稠合吡啶。这表明了它在复杂有机分子制备中的多功能性 (F. Latif 等人,2003 年)。
在抗癌研究中的作用
- 4-(哌啶-4-基)丁酸乙酯盐酸盐衍生物,如 4-(β-芳基乙烯基)-3-(β-芳基乙烯基酮)-1-乙基-4-哌啶醇,对鼠和人肿瘤细胞表现出显着的细胞毒性,表明它们作为一类新的细胞毒性和抗癌剂的潜力 (J. Dimmock 等人,1998 年)。
生物医学应用
- 在生物医学应用领域,4-(哌啶-4-基)丁酸乙酯盐酸盐用于合成可生物降解的聚(β-氨基酯),其在基因传递和其他特定生物医学应用中具有潜在应用 (L. Martino 等人,2012 年)。
结构分析和药物设计
- 该化合物的衍生物用于合成药物设计的新的支架,如具有 4-氨基-4,5-二氢-1H-1,2,4-三唑-5-酮的靛红衍生物的席夫碱和曼尼希碱的合成,表明其在开发新药中的作用 (O. Bekircan 和 H. Bektaş,2008 年)。
作用机制
Target of Action
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry . .
Mode of Action
The mode of action of piperidine derivatives can vary widely depending on their specific structure and the target they interact with. For example, some piperidine derivatives have been shown to inhibit the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .
生化分析
Biochemical Properties
Ethyl 4-(piperidin-4-yl)butanoate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can include binding to active sites of enzymes, altering protein conformation, and affecting enzyme activity. For instance, it may act as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways .
Cellular Effects
Ethyl 4-(piperidin-4-yl)butanoate hydrochloride has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can alter the expression levels of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of Ethyl 4-(piperidin-4-yl)butanoate hydrochloride involves its interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. It may also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions ultimately result in the observed biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4-(piperidin-4-yl)butanoate hydrochloride can change over time. The stability and degradation of the compound are important factors to consider. Over time, the compound may degrade, leading to a decrease in its efficacy. Long-term studies have shown that Ethyl 4-(piperidin-4-yl)butanoate hydrochloride can have sustained effects on cellular function, but these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of Ethyl 4-(piperidin-4-yl)butanoate hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or improving cellular function. At higher doses, toxic or adverse effects may be observed. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
Ethyl 4-(piperidin-4-yl)butanoate hydrochloride is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may be metabolized by liver enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of Ethyl 4-(piperidin-4-yl)butanoate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport and distribution mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential .
Subcellular Localization
Ethyl 4-(piperidin-4-yl)butanoate hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is important for understanding the precise mechanisms of action and potential therapeutic applications of the compound .
属性
IUPAC Name |
ethyl 4-piperidin-4-ylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-2-14-11(13)5-3-4-10-6-8-12-9-7-10;/h10,12H,2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPWYBAVVLQTIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676382 | |
| Record name | Ethyl 4-(piperidin-4-yl)butanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473987-07-4 | |
| Record name | Ethyl 4-(piperidin-4-yl)butanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(3-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420724.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1420725.png)
![5-Chloro-2-[(4-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420727.png)









